Cas no 1198790-53-2 ((S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine)

1198790-53-2 structure
Nome del prodotto:(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Liafensine
- BMS-820836
- 3-Pyridazinamine, 6-[(4S)-1,2,3,4-tetrahydro-2-methyl-4-(2-naphthalenyl)-7-isoquinolinyl]-
- AKOS032946316
- (5)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
- 6-((4S)-2-METHYL-4-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)PYRIDAZIN-3-AMINE
- SCHEMBL1120067
- Liafensine (USAN)
- liafensina
- DTXCID5075101
- HY-19907
- CHEBI:177531
- BDBM50459930
- LIAFENSINE [WHO-DD]
- 6-[(4S)-2-Methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine
- Liafensine (USAN/INN)
- Q18353685
- VCIBGDSRPUOBOG-QFIPXVFZSA-N
- D10443
- Liafensine [USAN:INN]
- LIAFENSINE [INN]
- CS-0016946
- 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine
- 1198790-53-2
- UNII-R34ID086Z6
- R34ID086Z6
- DB14878
- DTXSID60152610
- Liafensine [USAN]
- GLXC-03901
- CHEMBL2364614
- 3-Pyridazinamine, 6-((4S)-1,2,3,4-tetrahydro-2-methyl-4-(2-naphthalenyl)-7-isoquinolinyl)-
- BMS 820836
- (S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
- liafensinum
-
- Inchi: 1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1
- Chiave InChI: VCIBGDSRPUOBOG-QFIPXVFZSA-N
- Sorrisi: C1(N)=NN=C(C2=CC3=C(C=C2)[C@H](C2=CC=C4C(=C2)C=CC=C4)CN(C)C3)C=C1
Proprietà calcolate
- Massa esatta: 366.18444672g/mol
- Massa monoisotopica: 366.18444672g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55Ų
- XLogP3: 3.7
Proprietà sperimentali
- Colore/forma: Solid powder
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A762372-25mg |
Liafensine |
1198790-53-2 | 99+% | 25mg |
$1588.0 | 2025-02-20 | |
Ambeed | A762372-5mg |
Liafensine |
1198790-53-2 | 99+% | 5mg |
$782.0 | 2025-02-20 | |
Ambeed | A762372-1mg |
Liafensine |
1198790-53-2 | 99+% | 1mg |
$328.0 | 2025-02-20 | |
Ambeed | A762372-10mg |
Liafensine |
1198790-53-2 | 99+% | 10mg |
$1069.0 | 2025-02-20 | |
Ambeed | A762372-50mg |
Liafensine |
1198790-53-2 | 99+% | 50mg |
$2130.0 | 2025-02-20 |
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Letteratura correlata
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
-
Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
1198790-53-2 ((S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine) Prodotti correlati
- 2229668-56-6(3-2-(4-fluorophenyl)ethenylazetidin-3-ol)
- 1060810-29-8(5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 1340142-13-3([(5-Chloropyridin-2-yl)methyl](2-methylpropyl)amine)
- 852145-04-1(2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-phenylethyl)acetamide)
- 899390-32-0(N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo1,5-apyrimidin-7-amine)
- 477285-65-7((Z)-N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 1183546-72-6(1-Propanone, 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(1-pyrrolidinyl)-)
- 1000896-52-5(3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine)
- 1261728-61-3(2-Cyano-7-iodonaphthalene)
- 2138042-73-4(2-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1198790-53-2)(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine

Purezza:99%/99%/99%/99%/99%
Quantità:1mg/5mg/10mg/25mg/50mg
Prezzo ($):295/704/962/1429/1917